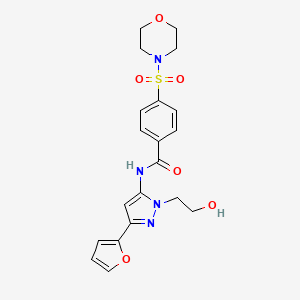![molecular formula C16H14N4O4 B2906049 Methyl 4-{[(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]amino}benzoate CAS No. 1982159-42-1](/img/structure/B2906049.png)
Methyl 4-{[(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-{[(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]amino}benzoate” is a biochemical used for proteomics research . It has a molecular formula of C16H14N4O4 and a molecular weight of 326.31 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . Pyrazolo[1,5-a]pyrazin-4(5H)-ones react regioselectively with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives. Their carbonylation is catalyzed with Pd(dppf)Cl2 under pressure in a methanol solution, yielding methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates. These are then transformed into the corresponding carboxylic acids by alkaline hydrolysis .Molecular Structure Analysis
The IR spectrum of a similar compound shows peaks at 1680, 1725 (C=O), and 3346 (NH) cm-1 . The 1H NMR spectrum shows peaks at 3.83 (3H, s, OCH3), 7.10 (1H, d, J = 2.0, H-3), 7.64 (1H, s, H-6), 7.98 (1H, d, J = 2.0, H-2), and 11.81 (1H, br. s, NH). The 13C NMR spectrum shows peaks at 52.3, 105.4, 112.8, 125.2, 133.7, 140.8, 155.3, and 159.8 .Scientific Research Applications
Synthesis of Pyrazolopyrazinone Derivatives
This compound serves as a key intermediate in the synthesis of various pyrazolopyrazinone derivatives. These derivatives are crucial for creating biologically active compounds, including vasopressin and fibrinogen receptor antagonists .
Development of Antiviral Therapeutics
Derivatives of this compound have shown potential in developing antiviral therapeutics, particularly against the H5N1 influenza virus. This highlights its role in addressing global health challenges related to viral infections.
Catalysis Research
The compound’s structure allows for its use in catalysis research, particularly in reactions involving Pd(dppf)Cl2 under pressure in MeOH solution. This can lead to the formation of carboxylates and carboxylic acids through carbonylation and hydrolysis .
Proteomics Research
In proteomics, this compound is utilized for studying protein interactions and functions. It’s a valuable biochemical tool for researchers in this field, aiding in the understanding of complex biological processes .
Medicinal Chemistry
It’s a significant scaffold in medicinal chemistry for designing new synthetic platforms. By incorporating functional groups into the pharmacophore, it aids in the development of novel therapeutic agents .
Neurodegenerative Disease Treatment
Certain derivatives of this compound are being explored for the treatment of lysosomal and neurodegenerative diseases. This application is crucial given the increasing prevalence of such conditions globally .
Cardiovascular Disease Research
The compound has applications in cardiovascular disease research, where it’s used to create treatments for various heart-related conditions. This is particularly important for aging populations with an increased risk of cardiovascular issues .
Combinatorial Chemistry
Lastly, it’s used in combinatorial chemistry to generate diverse libraries of compounds. This is essential for high-throughput screening in drug discovery, allowing for the rapid identification of potential drug candidates .
Mechanism of Action
Target of Action
The primary targets of “Methyl 4-{[(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]amino}benzoate” are currently unknown. This compound is a biochemical used for proteomics research
Mode of Action
Pyrazolo[1,5-a]pyrazin-4(5H)-ones react regioselectively with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives .
Biochemical Pathways
The compound’s carbonylation is catalyzed with Pd(dppf)Cl2 under pressure in a methanol solution, yielding methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates . These are then transformed into the corresponding carboxylic acids by alkaline hydrolysis . The exact biochemical pathways affected by this compound and their downstream effects are still under investigation.
Pharmacokinetics
Its molecular weight is 326.31 , which is within the range generally favorable for oral bioavailability.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the carbonylation reaction occurs under pressure in a methanol solution . .
properties
IUPAC Name |
methyl 4-[(6-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4/c1-9-8-20-13(15(22)17-9)7-12(19-20)14(21)18-11-5-3-10(4-6-11)16(23)24-2/h3-8H,1-2H3,(H,17,22)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPARFDWMGGZLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)NC3=CC=C(C=C3)C(=O)OC)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2905966.png)
![7-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2905967.png)

![4-benzyl-N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide](/img/structure/B2905970.png)
![2-Ethyl-4,7,8-trimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2905975.png)
![5-(1,3-benzodioxol-5-yl)-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2905976.png)
![N-(3,4-dimethoxyphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2905977.png)
![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide](/img/structure/B2905978.png)

![2-(1H-pyrazol-1-yl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2905982.png)
![N-(2,4-dimethoxyphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2905985.png)


![1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B2905989.png)